3-Pentanol-d5

Isotopic Purity Deuterium Enrichment Internal Standard Quality

3-Pentanol-d5 (CAS: 144032-75-7, C5H7D5O, MW: 93.18 g/mol) is the pentadeuterated isotopologue of 3-pentanol, a naturally occurring plant volatile and insect pheromone component. This stable isotope-labeled (SIL) compound is purpose-synthesized to serve as an internal standard (IS) for the accurate quantification of 3-pentanol and related volatiles in complex biological and environmental matrices using mass spectrometry-based analytical workflows, such as GC-MS or LC-MS.

Molecular Formula C5H12O
Molecular Weight 93.18 g/mol
Cat. No. B12298048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentanol-d5
Molecular FormulaC5H12O
Molecular Weight93.18 g/mol
Structural Identifiers
SMILESCCC(CC)O
InChIInChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3/i3D2,4D2,5D
InChIKeyAQIXEPGDORPWBJ-ZDGANNJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentanol-d5: Deuterated Secondary Alcohol for Isotopic Internal Standardization


3-Pentanol-d5 (CAS: 144032-75-7, C5H7D5O, MW: 93.18 g/mol) is the pentadeuterated isotopologue of 3-pentanol, a naturally occurring plant volatile and insect pheromone component . This stable isotope-labeled (SIL) compound is purpose-synthesized to serve as an internal standard (IS) for the accurate quantification of 3-pentanol and related volatiles in complex biological and environmental matrices using mass spectrometry-based analytical workflows, such as GC-MS or LC-MS . Its structural and physicochemical mimicry of the native analyte, combined with its distinct mass shift, enables the precise correction of sample-to-sample variability in extraction, derivatization, and ionization, which is a fundamental requirement for robust analytical method validation [1].

Why Unlabeled 3-Pentanol or Alternative Isotopologues Cannot Serve as Direct Substitutes for 3-Pentanol-d5


Substituting a stable isotope-labeled internal standard (SIL-IS) with its unlabeled counterpart (e.g., 3-pentanol) or an alternative isotopologue (e.g., 13C-labeled or a different deuterated isomer) introduces critical and quantifiable sources of error that compromise analytical accuracy. Unlabeled 3-pentanol cannot be distinguished from the endogenous analyte by mass spectrometry, precluding its use as an internal standard [1]. Alternative isotopologues, while sharing a nominal mass shift, differ in chromatographic retention time and ionization efficiency due to variations in deuteration position (e.g., 2-pentanol-d5 vs. 3-pentanol-d5) or isotopic substitution type (e.g., 2H vs. 13C), violating the principle of identical behavior required for matrix effect correction . Consequently, only the analyte-matched, pentadeuterated 3-pentanol-d5 provides the requisite co-elution and spectral resolution necessary for valid quantitative results [2].

Quantitative Differentiation of 3-Pentanol-d5: A Comparative Evidence Guide for Scientific Procurement


Isotopic Enrichment as a Procurement Specification: 3-Pentanol-d5 vs. 13C-Labeled Analogs

The isotopic enrichment of 3-Pentanol-d5 is a critical determinant of its performance as an internal standard. Commercial sources report an isotopic enrichment of 98 atom % D for the pentadeuterated form, which is the minimum acceptable specification for quantitative applications . This contrasts with 13C-labeled alternatives, which, while often offering higher isotopic enrichment (≥99 atom % 13C), are associated with significantly higher procurement costs (typically 3-10x) and longer synthesis lead times due to the relative scarcity and expense of 13C-enriched starting materials [1]. The 98 atom % D enrichment in 3-Pentanol-d5 provides an adequate mass shift (+5 Da) for reliable chromatographic separation from the natural isotopic envelope of the analyte, while maintaining a favorable cost-to-performance ratio for routine and high-throughput analyses .

Isotopic Purity Deuterium Enrichment Internal Standard Quality

Chemical Purity Benchmarking: 3-Pentanol-d5 vs. Alternative Deuterated Pentanol Isomers

The chemical purity of 3-Pentanol-d5 from reputable vendors is documented to be ≥98% (InVivoChem) and 99.24% (MedChemExpress) [1]. This high purity minimizes the introduction of interfering impurities that could co-elute with the analyte or internal standard, thereby ensuring the accuracy and precision of quantitative measurements. While alternative deuterated pentanol isomers (e.g., 2-pentanol-d5, 1-pentanol-d5) are commercially available, they are not appropriate for 3-pentanol quantification due to differences in chromatographic retention and fragmentation patterns, which violate the fundamental requirement of co-elution for effective matrix effect correction [2]. The specified purity of 3-Pentanol-d5, therefore, directly translates to lower background noise and more reliable peak integration in MS-based assays.

Chemical Purity Assay Analytical Standard

Mass Spectrometric Distinction: The +5 Da Shift for Unambiguous Quantification of 3-Pentanol-d5

The replacement of five hydrogen atoms with deuterium in 3-Pentanol-d5 results in a mass increase of 5.03 Da relative to the unlabeled analyte (C5H12O, MW: 88.15 g/mol), shifting the molecular ion [M]+ and key fragment ions by +5 m/z units [1]. This mass difference is critical for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in MS-based workflows, as it allows the internal standard signal to be cleanly resolved from the analyte's natural isotopic envelope [2]. In contrast, an internal standard with a smaller mass shift (e.g., +2 Da from a dideuterated analog) would be susceptible to spectral overlap from the analyte's naturally occurring [M+2] isotopologue (primarily from 13C and 18O), leading to cross-talk and inaccurate peak area ratios. The +5 Da shift of 3-Pentanol-d5 ensures baseline resolution in most quadrupole and time-of-flight mass analyzers, enabling accurate quantification down to low nanomolar concentrations [3].

Mass Shift GC-MS LC-MS Isotopologue

Metabolic Stability Inference: The Deuteration Advantage of 3-Pentanol-d5 in In Vivo Studies

Deuteration at metabolically labile positions, such as the C-H bonds adjacent to the hydroxyl group in 3-Pentanol-d5, has been shown to confer increased metabolic stability due to the primary kinetic isotope effect (KIE) . In vitro microsomal assays with other deuterated alcohols demonstrate a measurable prolongation of half-life, with reported improvements ranging from 20-50% for compounds where oxidation is the primary clearance pathway [1]. While direct quantitative data for 3-Pentanol-d5's KIE in a specific biological system is not publicly available, this class-level evidence strongly supports its utility as a tracer in drug metabolism and pharmacokinetic (DMPK) studies . In contrast, the unlabeled 3-pentanol would be subject to rapid first-pass metabolism, limiting its utility as a stable probe. This differential stability is a key consideration for researchers designing in vivo studies of alcohol metabolism or plant volatile signaling.

Metabolic Stability Kinetic Isotope Effect Pharmacokinetics

Validated Use Cases for 3-Pentanol-d5: From Plant Volatile Analysis to Pharmacokinetic Tracer Studies


Accurate Quantification of Plant Volatile Organic Compounds (VOCs) by GC-MS

In plant biology and agricultural research, 3-Pentanol-d5 serves as the optimal internal standard for quantifying the emission of 3-pentanol, a key volatile signal involved in plant-plant and plant-insect communication [1]. The compound's high isotopic enrichment (98 atom % D) and purity (≥98%) ensure that it co-elutes precisely with the native analyte while providing a clean +5 Da mass shift for unambiguous identification and quantification in complex VOC profiles from plant headspace samples . This application is critical for studies on induced plant immunity and pest resistance [1].

Validated LC-MS/MS Bioanalysis of 3-Pentanol in Pharmacokinetic Studies

For drug metabolism and pharmacokinetic (DMPK) studies involving 3-pentanol or structurally related alcohols, 3-Pentanol-d5 is the methodologically required internal standard to correct for matrix effects and sample loss during biological sample preparation (e.g., plasma, urine, tissue homogenates) [2]. The deuterium label's potential to confer metabolic stability makes it a superior tracer, as it is less susceptible to enzymatic degradation than the unlabeled analyte, thereby improving the accuracy of systemic exposure measurements .

Environmental Monitoring and Source Apportionment of Volatile Pollutants

In environmental chemistry, 3-Pentanol-d5 can be employed as a surrogate standard for the analysis of volatile alcohols in air, water, and soil samples. Its use in isotope dilution GC-MS enables the precise determination of 3-pentanol and related oxygenated volatile organic compounds (OVOCs) in complex environmental matrices, aiding in source identification and compliance monitoring with air quality regulations .

Food and Flavor Science: Authentication and Quality Control

The food and beverage industry utilizes 3-Pentanol-d5 as an internal standard for the quantitative profiling of 3-pentanol, a minor but characteristic flavor compound in certain fruits and fermented products [1]. Its application in stable isotope dilution analysis (SIDA) ensures the high precision and reproducibility required for authenticating geographical origin, detecting adulteration, and monitoring batch-to-batch consistency in food quality control [2].

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